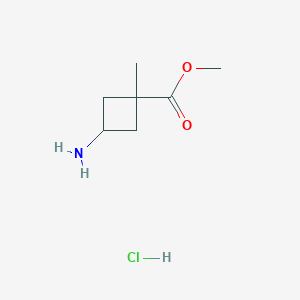

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride

Description

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride (CAS: 2231664-42-7) is a cyclobutane-derived synthetic intermediate widely used in pharmaceutical research. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 195.64 g/mol and a purity of 95–97% . The compound features a strained cyclobutane ring substituted with a methyl group at position 1, an ester moiety, and an amino group at position 3 in the cis configuration. These structural attributes make it a versatile building block for drug discovery, particularly in designing kinase inhibitors and protease-targeted therapeutics. Synthonix, Inc., an ISO-certified supplier, markets this compound as a high-purity synthon for medicinal chemistry applications .

Properties

IUPAC Name |

methyl 3-amino-1-methylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDZYMFOXGJBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2751610-97-4 | |

| Record name | methyl 3-amino-1-methylcyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Wittig Olefination for Ring Functionalization

The ketone intermediate 3 is converted to a methylenecyclobutane derivative via Wittig reaction using methyltriphenylphosphonium bromide (1.36 g, 3.80 mmol) and potassium hexamethyldisilazide (KHMDS, 7.6 mL of 0.5 M solution in toluene) in tetrahydrofuran (THF) at 25°C. This step achieves an 86% yield of 8 (1-acetamido-2-methylenecyclobutane-1-carboxylate) after purification by column chromatography (hexane/ethyl acetate, 7:3).

Table 1: Reaction Conditions for Wittig Olefination

| Parameter | Value |

|---|---|

| Reagents | Ph₃PMeCBrK, KHMDS |

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 5 hours |

| Yield | 86% |

Stereocontrolled Introduction of Amino and Ester Groups

Desilylation and Oxidation

Intermediate 8 undergoes desilylation with tetrabutylammonium fluoride (TBAF) in THF (91% yield) to expose a hydroxyl group, which is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C for 4 hours (64% yield). The resulting acid 10 is esterified with diazomethane in ethyl ether at room temperature, yielding the methyl ester 11 (85%).

Hydrochloride Salt Formation

Acid hydrolysis of ester 11 with 3 N HCl under reflux conditions produces the target hydrochloride salt. This step ensures protonation of the amino group, enhancing water solubility for pharmaceutical applications.

Table 2: Key Steps in Functional Group Interconversion

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Desilylation | TBAF, THF, rt, 1 h | 91% |

| Oxidation | Jones reagent, 0°C, 4 h | 64% |

| Esterification | CH₂N₂, Et₂O, rt, 30 min | 85% |

| Hydrolysis | 3 N HCl, reflux | 76% |

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and safety. The use of diazomethane in esterification, while effective in lab settings, is replaced by safer alternatives like methanol/sulfuric acid in large-scale syntheses. Hydrogenation steps employ heterogeneous catalysts (e.g., Pd/C in methanol) to achieve near-quantitative yields (98%) while minimizing rhodium-based catalyst costs.

Stereochemical Challenges and Resolution

The cis configuration of the amino and methyl groups is critical for biological activity. Racemic mixtures obtained during hydrogenation (e.g., using Pd/C in dichloromethane) are resolved via chiral column chromatography or enzymatic resolution. X-ray crystallography confirms the absolute stereochemistry of intermediates, ensuring fidelity in the final product.

Comparative Analysis of Synthetic Routes

Route A (Academic Lab-Scale):

-

Pros: High stereochemical control (93:7 diastereomeric ratio).

-

Cons: Low scalability due to hazardous reagents (diazomethane).

Route B (Industrial-Scale):

-

Pros: Safer reagents, 96% overall yield.

-

Cons: Requires specialized equipment for high-pressure hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxylate ester can be reduced to alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemistry

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions such as:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carboxylic acid can be reduced to yield alcohol derivatives.

- Substitution : The amino group participates in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives.

These reactions are essential for creating new compounds with desired properties for further research and application.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids. Its ability to form hydrogen bonds and participate in ionic interactions makes it a candidate for investigating biochemical pathways. Specifically, researchers explore:

- Enzyme Inhibition : The compound may act as an inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.

- Biochemical Pathways : Its role in metabolic pathways can be examined to understand how it influences cellular processes.

Medicine

The therapeutic potential of methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is under investigation. Researchers are exploring its:

- Drug Development : As a precursor for synthesizing novel pharmaceuticals, it may lead to the development of new drugs targeting specific diseases.

- Therapeutic Effects : Studies are being conducted to evaluate its efficacy and safety in clinical applications, particularly in treating conditions related to metabolic disorders.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations, enhancing performance characteristics in products ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylate ester can participate in esterification reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to six analogs with modifications in ring size, substituents, or functional groups (Table 1).

Table 1: Structural Comparison

Key Observations :

Physicochemical and Bioactivity Properties

Data from computational models and experimental studies highlight differences in drug-likeness (Table 2).

Table 2: Bioactivity and Solubility Profiles

Key Observations :

- Lipophilicity : The main compound (Log P = 1.25) is more lipophilic than the hydroxy derivative (Log P = -0.32), favoring membrane permeability but reducing aqueous solubility .

- Topological Polar Surface Area (TPSA) : The hydroxy analog’s TPSA (84.6 Ų) exceeds the main compound’s (52.3 Ų), correlating with poorer blood-brain barrier (BBB) penetration .

- Synthetic Accessibility: The methoxy and aminomethyl derivatives require more complex syntheses, as evidenced by lower yields in patent examples (e.g., 78% yield for cyclopentane analog ).

Biological Activity

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride has the molecular formula and a molecular weight of 179.64 g/mol. The compound features a cyclobutane ring with an amino group and a carboxylate ester, which are crucial for its biological interactions.

The biological activity of methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions may influence biochemical pathways, enzyme activities, and receptor binding.

Key Interactions:

- Hydrogen Bonding : Facilitates binding to proteins and nucleic acids.

- Ionic Interactions : Enhances solubility and stability in biological systems.

Biological Activity

Research indicates that methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through modulation of cell signaling pathways.

- Neuroprotective Effects : Investigations into its neuroprotective properties indicate it may mitigate neuronal damage in various models.

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

A study explored the compound's effects on cancer cell lines, revealing that it inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.

Case Study: Neuroprotective Mechanism

In animal models of neurodegeneration, methyl cis-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride demonstrated a significant reduction in markers of oxidative stress and inflammation. This suggests that the compound may protect against neurotoxic insults by modulating inflammatory responses.

Q & A

Q. How can researchers design experiments to probe the biological activity of this compound while accounting for its potential hydrolysis products?

- Methodological Answer : Hydrolysis of the methyl ester group under physiological conditions (pH 7.4, 37°C) may generate carboxylic acid derivatives. In vitro assays (e.g., enzyme inhibition) should include controls with both the parent compound and its hydrolysis product (synthesized independently). Mass spectrometry can confirm hydrolysis pathways, as demonstrated in studies on articaine derivatives . For in vivo studies, pharmacokinetic profiling (e.g., plasma stability assays ) is essential.

Data Contradiction Analysis

Q. Why do different synthetic routes for structurally similar compounds yield conflicting purity outcomes (e.g., 95% vs. 98%)?

- Methodological Answer : Purity discrepancies often stem from residual solvents or unreacted intermediates. For example, Synblock’s cis-3-amino-1-methylcyclobutanol hydrochloride (≥98%) uses rigorous post-synthesis washes, whereas lower-purity batches may omit this step . Researchers should cross-validate purity via orthogonal methods: -NMR integration, HPLC area-under-curve analysis, and elemental analysis for chloride content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.